molecular formula C7H7N3OS B13685721 2-(5-Thiazolyl)imidazole-5-methanol

2-(5-Thiazolyl)imidazole-5-methanol

Katalognummer: B13685721
Molekulargewicht: 181.22 g/mol
InChI-Schlüssel: BHMKJMCLNBIGSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Thiazolyl)imidazole-5-methanol is a heterocyclic compound that features both thiazole and imidazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Thiazolyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiazole with glyoxal in the presence of ammonium acetate, leading to the formation of the imidazole ring . The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, optimizing yield and purity. The use of catalysts and controlled reaction conditions are crucial to ensure efficient production. Techniques such as crystallization and chromatography are often employed for purification.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(5-Thiazolyl)imidazole-5-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the thiazole or imidazole rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiazole and imidazole rings.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-(5-Thiazolyl)imidazole-5-methanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(5-Thiazolyl)imidazole-5-methanol involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

  • 2-(4-Thiazolyl)imidazole-4-methanol
  • 2-(5-Thiazolyl)imidazole-4-methanol
  • 2-(4-Thiazolyl)imidazole-5-methanol

Comparison: 2-(5-Thiazolyl)imidazole-5-methanol is unique due to the specific positioning of the thiazole and imidazole rings, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for specific research and industrial applications .

Eigenschaften

Molekularformel

C7H7N3OS

Molekulargewicht

181.22 g/mol

IUPAC-Name

[2-(1,3-thiazol-5-yl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C7H7N3OS/c11-3-5-1-9-7(10-5)6-2-8-4-12-6/h1-2,4,11H,3H2,(H,9,10)

InChI-Schlüssel

BHMKJMCLNBIGSD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC(=N1)C2=CN=CS2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.